2-Bromospiro[fluorene-9,9'-thioxanthene]
Description
2-Bromospiro[fluorene-9,9'-thioxanthene] is a spirocyclic compound featuring a fluorene unit linked to a thioxanthene moiety via a single spiro carbon atom. The bromine atom at the 2-position of the fluorene enhances its reactivity for further functionalization, while the thioxanthene group introduces sulfur-based electron deficiency, influencing its optoelectronic properties . This compound is primarily used in organic light-emitting diodes (OLEDs) due to its high photoluminescence quantum yield (PLQY) and thermal stability. Its synthesis typically involves Ullmann coupling or condensation reactions under acidic conditions, similar to brominated xanthene derivatives .
Properties
Molecular Formula |
C25H15BrS |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-bromospiro[fluorene-9,9'-thioxanthene] |
InChI |
InChI=1S/C25H15BrS/c26-16-13-14-18-17-7-1-2-8-19(17)25(22(18)15-16)20-9-3-5-11-23(20)27-24-12-6-4-10-21(24)25/h1-15H |
InChI Key |
FSCZCFVSXBNFCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5SC6=CC=CC=C46)C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromospiro[fluorene-9,9’-thioxanthene] typically involves the following steps :
Starting Materials: The synthesis begins with fluorene and thioxanthene as the primary starting materials.
Bromination: The fluorene is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Spirocyclization: The brominated fluorene undergoes a spirocyclization reaction with thioxanthene under basic conditions, typically using a strong base like potassium tert-butoxide in a suitable solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for 2-Bromospiro[fluorene-9,9’-thioxanthene] may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromospiro[fluorene-9,9’-thioxanthene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thioxanthene moiety.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce extended conjugated systems .
Scientific Research Applications
2-Bromospiro[fluorene-9,9’-thioxanthene] has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block in the synthesis of materials for OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Photovoltaics: Employed in the development of light-harvesting materials for solar cells.
Sensors: Utilized in the fabrication of chemical sensors and biosensors due to its unique electronic properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2-Bromospiro[fluorene-9,9’-thioxanthene] in its various applications involves its ability to participate in electronic transitions and charge transport processes. The spiro linkage provides a rigid and planar structure, which enhances its electronic properties. In OLEDs, for example, the compound facilitates efficient charge injection and transport, leading to high electroluminescent efficiency .
Comparison with Similar Compounds
2-Bromospiro[fluorene-9,9'-xanthene]
- Core Structure : Replaces thioxanthene with oxygen-containing xanthene.
- Key Differences :
- Electronic Properties : The sulfur atom in thioxanthene increases electron deficiency compared to xanthene, red-shifting emission spectra (green/yellow vs. blue for xanthene derivatives) .
- Reactivity : Both compounds undergo bromine substitution, but thioxanthene’s sulfur enhances stability against oxidation .
- Applications : Xanthene derivatives are used in fluorescent probes, while thioxanthene variants excel in OLEDs due to broader emission tuning .
Spiro[fluorene-9,9'-dibenzofuran]
- Core Structure : Dibenzofuran replaces thioxanthene.
- Key Differences :
- Optoelectronic Performance : Dibenzofuran’s oxygen-rich structure supports blue emission with higher PLQY (~90% in films) but lacks the electron-transport efficiency of thioxanthene .
- Thermal Stability : Thioxanthene derivatives exhibit superior thermal stability (decomposition >400°C) due to rigid spiro-S linkages .
2-Bromospiro[adamantane-2,9'-fluorene]
- Core Structure : Adamantane replaces thioxanthene.
- Key Differences: Solubility and Processing: Adamantane’s bulky structure improves solubility in organic solvents but reduces film-forming uniformity compared to planar thioxanthene .
Comparative Data Tables
Table 1: Structural and Electronic Properties
| Compound | Core Structure | λem (nm) | PLQY (Solid) | Thermal Stability (°C) |
|---|---|---|---|---|
| 2-Bromospiro[fluorene-9,9'-thioxanthene] | Thioxanthene-S | 520–560 | 66–90% | >400 |
| 2-Bromospiro[fluorene-9,9'-xanthene] | Xanthene-O | 450–480 | 70–85% | 380–400 |
| Spiro[fluorene-9,9'-dibenzofuran] | Dibenzofuran-O | 440–460 | 85–90% | 350–370 |
| 2-Bromospiro[adamantane-2,9'-fluorene] | Adamantane | N/A | N/A | 300–320 |
Sources :
Table 2: Reactivity and Functionalization Potential
| Compound | Bromine Reactivity | Functionalization Pathways | Key Applications |
|---|---|---|---|
| 2-Bromospiro[fluorene-9,9'-thioxanthene] | High (Ksub = 0.87) | Ullmann coupling, Suzuki cross-coupling | OLED emitters, Sensors |
| 2-Bromospiro[fluorene-9,9'-xanthene] | Moderate (Ksub = 0.85) | Nucleophilic substitution | Fluorescent probes |
| 2,7-Dibromospiro[fluorene-9,9'-xanthene] | Very High (Ksub = 0.94) | Polymerization, Dendrimer synthesis | Conductive polymers |
Sources :
Research Findings and Industrial Relevance
- OLED Performance : 2-Bromospiro[fluorene-9,9'-thioxanthene]-based OLEDs achieve external quantum efficiencies (EQE) of 2.5–3% with turn-on voltages of ~3 V, outperforming xanthene analogues in luminance stability .
- Biological Probes : Thioxanthene’s sulfur atom enables interactions with cellular thiol groups, making it a candidate for bioimaging, though less explored than xanthene probes .
- Scalability : Industrial production of thioxanthene derivatives requires optimized palladium-catalyzed coupling (yields >80%), whereas xanthene synthesis is more cost-effective but less versatile .
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